cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound possesses a well-defined chemical identity established through standardized nomenclature systems. The Chemical Abstracts Service registry number for this compound is 735275-61-3, providing a unique identifier for chemical databases and regulatory purposes. The MDL number MFCD01319841 serves as an additional reference point in chemical information systems.
The molecular formula C₁₅H₁₇FO₃ indicates the presence of fifteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, and three oxygen atoms, resulting in a molecular weight of 264.296 grams per mole. This molecular composition reflects the complex substitution pattern on the cyclohexane core structure.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 735275-61-3 |
| MDL Number | MFCD01319841 |
| Molecular Formula | C₁₅H₁₇FO₃ |
| Molecular Weight | 264.296 g/mol |
| IUPAC Name | This compound |
The systematic naming follows International Union of Pure and Applied Chemistry conventions, where the cyclohexane ring serves as the parent structure with two primary substituents. The carboxylic acid functionality at position 1 establishes the primary numbering system, while the complex 2-(4-fluorophenyl)-2-oxoethyl side chain occupies position 4 of the cyclohexane ring. The cis designation indicates that both substituents are oriented on the same face of the cyclohexane ring system.
Crystallographic Data and Conformational Isomerism
The three-dimensional arrangement of this compound involves several conformational considerations related to the cyclohexane ring system and the flexibility of the side chain components. The cyclohexane ring typically adopts a chair conformation to minimize steric interactions and maintain optimal bond angles.
Predicted physical properties based on computational modeling suggest specific characteristics for this compound. The predicted boiling point is 430.1 ± 15.0 degrees Celsius, indicating substantial intermolecular forces likely arising from hydrogen bonding capabilities of the carboxylic acid group and dipole interactions from the fluorinated aromatic system. The predicted density of 1.201 ± 0.06 grams per cubic centimeter reflects the molecular packing efficiency influenced by the fluorine substitution and overall molecular geometry.
| Physical Property | Predicted Value |
|---|---|
| Boiling Point | 430.1 ± 15.0 °C |
| Density | 1.201 ± 0.06 g/cm³ |
| pKa | 4.93 ± 0.25 |
The predicted pKa value of 4.93 ± 0.25 indicates that the carboxylic acid group exhibits typical acidity characteristics for this functional group class, with the electron-withdrawing effects of the fluorophenyl system potentially contributing to the observed acidity. This pKa value suggests that the compound would exist predominantly in its ionized form at physiological pH conditions.
Comparative Analysis of Cis-Trans Isomeric Forms
The stereochemical relationship between cis and trans configurations in 4-[2-(4-fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid represents a fundamental aspect of its structural characterization. The cis isomer features both the carboxylic acid group and the fluorophenyl-containing side chain positioned on the same face of the cyclohexane ring, creating specific spatial relationships that influence molecular properties.
Comparative analysis with related positional isomers provides insight into the structural implications of fluorine placement. The 2-fluorophenyl analog, cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, bearing Chemical Abstracts Service number 735275-64-6, shares an identical molecular formula C₁₅H₁₇FO₃ and molecular weight of 264.29 grams per mole. This positional isomerism demonstrates how fluorine location on the aromatic ring affects overall molecular properties while maintaining the same molecular composition.
| Isomer Type | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 4-Fluorophenyl (para) | 735275-61-3 | C₁₅H₁₇FO₃ | 264.296 g/mol |
| 2-Fluorophenyl (ortho) | 735275-64-6 | C₁₅H₁₇FO₃ | 264.29 g/mol |
The conformational preferences of the cis configuration create distinct three-dimensional arrangements compared to hypothetical trans isomers. In the cis arrangement, both substituents experience similar steric environments relative to the cyclohexane ring, potentially leading to intramolecular interactions between the carboxylic acid functionality and the ketone group in the side chain.
Electronic Effects of 4-Fluorophenyl Substituent on Cyclohexane Backbone
The incorporation of the 4-fluorophenyl group introduces significant electronic perturbations to the cyclohexane backbone system. The fluorine atom at the para position of the phenyl ring exhibits strong electron-withdrawing characteristics through both inductive and resonance effects. According to Hammett sigma constants, the para-fluorine substituent possesses a sigma value of 0.06, indicating moderate electron-withdrawing properties.
The electronic influence extends through the carbonyl group of the oxoethyl linker, creating a conjugated system between the aromatic ring and the ketone functionality. This conjugation affects the electron density distribution throughout the side chain and may influence the conformational preferences of the entire molecular system. The electron-withdrawing nature of the fluorine substituent increases the electrophilic character of the carbonyl carbon, potentially affecting the reactivity of this functional group.
| Hammett Parameter | Fluorine Position | Sigma Value |
|---|---|---|
| Para-Fluorine | 4-Position | 0.06 |
| Meta-Fluorine | 3-Position | 0.34 |
| Ortho-Fluorine | 2-Position | Variable |
The inductive effect of the fluorine atom propagates through the aromatic system and influences the acidity of the carboxylic acid group through space and through-bond interactions. The predicted pKa value of 4.93 ± 0.25 reflects this electronic influence, where the electron-withdrawing fluorine substituent contributes to the enhanced acidity compared to non-fluorinated analogs.
The polarization effects induced by the fluorine substitution also affect intermolecular interactions, particularly hydrogen bonding patterns and dipole-dipole interactions. These electronic modifications contribute to the observed physical properties, including the elevated predicted boiling point and density values, which reflect stronger intermolecular forces compared to non-fluorinated counterparts.
The electronic effects extend to the cyclohexane ring system itself, where the electron-withdrawing character of the entire 4-fluorophenyl-2-oxoethyl substituent influences the electron density at the ring carbon atoms. This electronic perturbation may affect the conformational stability of different chair conformations and influence the relative populations of axial versus equatorial orientations of the substituents.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKNNVEATXSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173791 | |
| Record name | cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-61-3 | |
| Record name | cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldol Condensation Followed by Stereoselective Cyclization
This is a common approach where a cyclohexanone derivative reacts with 4-fluorobenzaldehyde or related precursors under basic conditions to form the α,β-unsaturated ketone intermediate, which is then stereoselectively reduced or cyclized to yield the cis-configured product.
- Reaction conditions: Typically involves bases such as sodium hydroxide or potassium hydroxide, elevated temperatures to drive condensation, and subsequent stereoselective reduction or cyclization steps to favor the cis-isomer.
- Catalysts: Lewis acids (e.g., BF3·Et2O) may be used to facilitate Friedel-Crafts acylation or related electrophilic aromatic substitution steps when introducing the 4-fluorophenyl group.
Friedel-Crafts Acylation Approach
- Starting from cyclohexane carboxylic acid derivatives, Friedel-Crafts acylation with 4-fluorophenylacetyl chloride or 4-fluorophenylacetone derivatives can be employed.
- Lewis acid catalysts such as boron trifluoride etherate (BF3·Et2O) are used to promote the acylation reaction.
- This method allows direct introduction of the 4-fluorophenyl ketone moiety onto the cyclohexane ring.
Enzyme-Catalyzed Asymmetric Reductive Amination (Related Methodology)
- Although directly applied to related cyclohexane derivatives, enzyme-catalyzed asymmetric reductive amination has been used to achieve high stereoselectivity in producing cis-configured cyclohexane intermediates.
- This method can be adapted to generate cis-substituted cyclohexane carboxylic acids with high enantiomeric excess.
Detailed Stepwise Preparation Example
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aldol condensation of cyclohexanone with 4-fluorobenzaldehyde | NaOH or KOH, ethanol/water, reflux | Formation of α,β-unsaturated ketone intermediate |
| 2 | Stereoselective hydrogenation/reduction | Catalytic hydrogenation with Pd/C or asymmetric catalyst | Reduction to cis-configured hydroxyketone or ketone |
| 3 | Oxidation or functional group adjustment | Oxidizing agents like KMnO4 or CrO3 (if needed) | Conversion to carboxylic acid if not already present |
| 4 | Purification | Recrystallization, chromatography (HPLC) | Isolation of pure cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid |
Reaction Conditions and Optimization
- Temperature: Elevated temperatures (50–100 °C) are generally required for aldol condensation to proceed efficiently.
- Solvent: Polar protic solvents such as ethanol or aqueous mixtures are common.
- Catalysts: Base catalysts for condensation; Lewis acids for acylation steps.
- Purification: High-performance liquid chromatography (HPLC) or recrystallization from suitable solvents to achieve ≥98% purity and isolate the cis-isomer.
Analytical Confirmation of cis-Configuration
- X-ray crystallography: Single-crystal X-ray diffraction provides definitive proof of the cis stereochemistry.
- NMR spectroscopy: ^1H-NMR coupling constants and NOESY experiments confirm spatial proximity of substituents consistent with cis-arrangement.
- Computational methods: Density Functional Theory (DFT) calculations validate experimental stereochemistry and conformational preferences.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Yield Range | Stereoselectivity |
|---|---|---|---|---|---|
| Aldol condensation + reduction | Cyclohexanone, 4-fluorobenzaldehyde, NaOH, Pd/C | Simple, well-established | Requires careful control to avoid trans-isomer | Moderate to high (60–85%) | High cis-selectivity with optimized conditions |
| Friedel-Crafts acylation | Cyclohexanecarboxylic acid derivative, 4-fluorophenylacetyl chloride, BF3·Et2O | Direct ketone introduction | Possible side reactions, requires Lewis acid handling | Moderate (50–75%) | Moderate, depends on catalyst and conditions |
| Enzyme-catalyzed asymmetric reductive amination (adapted) | Cyclohexanone derivatives, enzymes | High stereoselectivity, mild conditions | Cost and availability of enzymes | High (>80%) | Excellent cis-selectivity |
Research Findings and Industrial Considerations
- Recent advances emphasize minimizing the use of hazardous reagents such as sodium azide (NaN3) and optimizing reaction steps to improve yield and stereoselectivity.
- Continuous flow reactors and enzyme catalysis are emerging as promising industrial-scale methods to enhance reproducibility and reduce reaction times.
- Purification techniques such as preparative HPLC and recrystallization are critical to isolate the desired cis-isomer with high purity, which is essential for downstream pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The electronic and steric properties of the phenyl ring substituent significantly impact physicochemical and biological behavior. Key analogs include:
Key Observations :
- Fluoro (F) : Balances polarity and metabolic stability, making it suitable for CNS-targeting drugs.
- Methoxy (OCH₃) : Increases solubility but may reduce metabolic stability due to oxidative demethylation .
- Chloro (Cl)/Bromo (Br) : Enhance lipophilicity but pose risks of off-target interactions. Bromo analogs, especially in trans-configuration, exhibit distinct packing patterns in crystallography .
- Trifluoromethyl (CF₃) : Improves binding affinity in hydrophobic pockets but may reduce aqueous solubility .
Stereochemical Considerations
The cis/trans configuration profoundly affects molecular interactions:
Physicochemical and Pharmacokinetic Implications
- Molecular weight : Analogs range from ~280–330 g/mol, within Lipinski’s rule limits for oral bioavailability.
- Hydrogen bond donors/acceptors: All analogs have 1–2 H-bond donors (carboxylic acid) and 3–4 acceptors (ketone, carboxylic acid), affecting permeability.
- Melting points : Data are scarce, but chloro and bromo analogs likely exhibit higher melting points due to stronger van der Waals interactions .
Biological Activity
Cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, with a CAS number of 735275-61-3, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Molecular Formula: C15H17FO3
Molecular Weight: 264.30 g/mol
Structure: The compound features a cyclohexane ring substituted with a carboxylic acid and a fluorophenyl group, which may influence its biological activity through interactions with biological targets.
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity: Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This could be particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Antioxidant Properties: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in inflammatory pathways, thus modulating the immune response.
- Regulation of Gene Expression: There is evidence suggesting that this compound can influence the expression of genes related to inflammation and oxidative stress, potentially leading to therapeutic benefits.
Case Studies
Several studies have explored the biological activity of this compound in various contexts:
-
Study on Inflammation:
- A study conducted on animal models demonstrated that treatment with this compound resulted in a significant decrease in markers of inflammation compared to control groups. The results indicated a dose-dependent response.
-
Antioxidant Study:
- In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential use as an antioxidant agent in therapeutic settings.
-
Cytotoxicity Assessment:
- A cytotoxicity study using various cancer cell lines indicated that the compound selectively inhibited the growth of certain cancer cells while exhibiting minimal toxicity to normal cells, highlighting its potential as an anticancer agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H17FO3 |
| Molecular Weight | 264.30 g/mol |
| CAS Number | 735275-61-3 |
| Anti-inflammatory Activity | Yes |
| Antioxidant Activity | Yes |
| Cytotoxicity | Selective towards cancer cells |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to introduce the 2-(4-fluorophenyl)-2-oxoethyl group onto the cyclohexane-1-carboxylic acid core?
- Methodological Answer : The 2-oxoethyl group can be introduced via a ketone-forming reaction, such as oxidation of a pre-installed alcohol intermediate or Claisen condensation. For stereochemical control, coupling reactions using carbodiimide reagents (e.g., EDCI) with DMAP as a catalyst in DCM/DMF mixtures are effective for forming ester or amide linkages while retaining the cis configuration . Tosylation of intermediates (e.g., hydroxymethyl groups) followed by nucleophilic substitution with fluorophenyl-containing reagents is another viable route, as demonstrated in analogous cyclohexanecarboxylic acid derivatives .
Q. Which analytical techniques are critical for confirming the cis configuration and purity of the compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to unambiguously determine the cis stereochemistry .
- HPLC : Ensure ≥98% purity using reverse-phase columns (C18) with UV detection at 254 nm, as validated for structurally related compounds .
- NMR : Nuclear Overhauser Effect (NOE) spectroscopy can confirm spatial proximity of protons in the cis configuration.
Q. What in vitro models are suitable for initial pharmacological screening?
- Methodological Answer : Madin-Darby canine kidney (MDCK) cells are widely used for permeability studies to assess blood-brain barrier penetration potential . Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) against target proteins (e.g., kinases or proteases) provide preliminary activity data.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Analysis : Re-evaluate compound purity via HPLC and mass spectrometry to rule out batch variability .
- Stereochemical Verification : Confirm cis/trans ratios using chiral chromatography or X-ray diffraction .
- Assay Conditions : Standardize cell culture media, incubation times, and solvent controls (e.g., DMSO concentration) to minimize variability .
Q. What strategies mitigate by-product formation during the synthesis of the 2-(4-fluorophenyl)-2-oxoethyl substituent?
- Methodological Answer :
- Protecting Groups : Temporarily protect the carboxylic acid with methyl or tert-butyl esters to prevent unwanted side reactions during ketone formation .
- Catalytic Optimization : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-alkyl bond formation, reducing halogenated by-products .
Q. How do stereochemical variations in the cyclohexane ring affect pharmacological activity?
- Methodological Answer :
- SAR Studies : Synthesize cis and trans diastereomers and compare IC50 values in target assays (e.g., enzyme inhibition).
- Computational Docking : Use molecular dynamics simulations to assess binding mode differences in protein active sites. Structural analogs with trans configurations showed reduced activity in MDCK cell models, highlighting the cis conformation's importance .
Q. What metabolic pathways are predicted for this compound, and how can they be experimentally validated?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze phase I metabolites (oxidation, hydrolysis) via LC-MS/MS. Phase II metabolites (glucuronidation) can be identified using UDP-glucuronosyltransferase assays .
- Isotope Labeling : Use deuterated analogs to trace metabolic cleavage sites, particularly at the 2-oxoethyl or fluorophenyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
